2-(Pentafluoroethyl)-2-phenylpiperidine
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Overview
Description
2-(Pentafluoroethyl)-2-phenylpiperidine is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of the pentafluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry, materials science, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoroethyl)-2-phenylpiperidine typically involves the introduction of the pentafluoroethyl group into a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-phenylpiperidine, is reacted with a pentafluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluoroethyl)-2-phenylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pentafluoroethylating agents in the presence of a base like potassium carbonate and a solvent such as DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Pentafluoroethyl)-2-phenylpiperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in the design of new drugs.
Mechanism of Action
The mechanism of action of 2-(Pentafluoroethyl)-2-phenylpiperidine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where improved membrane permeability can enhance the bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-2-phenylpiperidine: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-(Heptafluoropropyl)-2-phenylpiperidine: Contains a heptafluoropropyl group, offering different steric and electronic properties.
Uniqueness
2-(Pentafluoroethyl)-2-phenylpiperidine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various research and industrial applications .
Properties
CAS No. |
887361-05-9 |
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Molecular Formula |
C13H14F5N |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-2-phenylpiperidine |
InChI |
InChI=1S/C13H14F5N/c14-12(15,13(16,17)18)11(8-4-5-9-19-11)10-6-2-1-3-7-10/h1-3,6-7,19H,4-5,8-9H2 |
InChI Key |
WWLRITZRPVWXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)(C2=CC=CC=C2)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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